1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Description
1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a urea-linked heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 2-methyl group and a 3-methoxyphenyl urea moiety. The urea linkage may enhance hydrogen-bonding interactions with biological targets, a feature observed in other urea-containing analogs like DMH3 and DMH4 () .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-6-14-16-8-12(9-20(14)19-10)18-15(21)17-11-4-3-5-13(7-11)22-2/h3-9H,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJXITJBGIDRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the following steps:
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core:
- Starting with a suitable pyrazole derivative, the core structure is formed through cyclization reactions involving appropriate reagents and catalysts.
- Common reagents include hydrazine derivatives and aldehydes or ketones.
- Reaction conditions often involve heating and the use of solvents like ethanol or dimethylformamide (DMF).
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the aromatic rings or the urea linkage.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with altered hydrogenation states.
- Substituted products with modified aromatic or urea groups.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
The positional isomer with a 2-methoxyphenyl group () differs only in the methoxy substituent’s location on the phenyl ring. This minor structural variation can significantly alter pharmacodynamics. For example:
- Solubility : The 3-methoxy group may improve solubility compared to the 2-methoxy isomer due to reduced steric hindrance.
- Target Binding : In kinase inhibitors, the methoxy position influences interactions with hydrophobic pockets or catalytic sites. For instance, 2-methoxy analogs in other scaffolds show reduced PI3Kδ inhibition compared to 3-methoxy variants .
Urea-Linked Pyrazolo[1,5-a]pyrimidine Analogs
- DMH3 (): Features a quinolin-4-yl group instead of the 3-methoxyphenyl urea. DMH3 exhibits >98% inhibition at 214 nM against VEGF and B targets, suggesting that bulkier aromatic substituents enhance potency but may reduce selectivity .
- DMH4 (): Contains a phenyl group and morpholine tail. Its lower molecular weight (401.2 [M+H]) compared to the target compound may improve bioavailability but reduce target affinity.
Pyrazolo[1,5-a]pyrimidine Derivatives with Varied Substituents
- 2-Methyl-5-(2-hydroxy-5-fluorophenyl)-6-phenylpyrazolo[1,5-a]pyrimidine (3a) (): Lacks the urea group but includes hydroxy and fluorine substituents. Such derivatives exhibit antifungal activity (e.g., against Phytophthora infestans), highlighting the role of polar groups in antifungal efficacy .
- PC (): A coumarin-conjugated pyrazolo[1,5-a]pyrimidine with a pyridin-3-yl group. Fluorescent properties (naked-eye detection) suggest applications in bioimaging, diverging from the target compound’s likely therapeutic focus .
Triazolo[1,5-a]pyrimidine Core Analogs
Compounds like 21 and 22 () replace the pyrazolo core with triazolo[1,5-a]pyrimidine. These exhibit microtubule-stabilizing activity for neurodegenerative diseases, demonstrating that core heterocycle changes (pyrazolo vs. triazolo) can shift biological targets entirely. The urea group in the target compound may offer better blood-brain barrier penetration compared to the dimethylaminium formate salts in .
Key Data Tables
Table 1: Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Table 2: Impact of Substituents on Activity
Biological Activity
1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H15N5O2
- Molecular Weight : 297.31 g/mol
- CAS Number : 1795297-10-7
- Structure :
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various mechanisms of action, particularly in the inhibition of specific enzymes and pathways involved in cancer and inflammation:
- Enzyme Inhibition : The compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), which is crucial in regulating cell proliferation and survival. Inhibiting PI3K can lead to apoptosis in cancer cells, making it a target for anticancer therapies .
- Anticancer Activity : Studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in inducing cell cycle arrest and apoptosis in various cancer cell lines. For instance, one study reported that compounds derived from this scaffold exhibited IC50 values in the low nanomolar range against PI3K isoforms, indicating potent anticancer properties .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
-
Study on Anticancer Properties :
- A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against various human cancer cell lines. The results demonstrated that certain derivatives induced significant apoptosis and inhibited tumor growth in vivo.
- Findings : Compounds showed IC50 values as low as 2.8 nM against specific cancer targets .
-
Enzyme Inhibition Research :
- Another investigation focused on the inhibition of PI3K by pyrazolo[1,5-a]pyrimidines. The study highlighted that modifications to the core structure could enhance selectivity and potency.
- Results : The lead compound exhibited high selectivity towards the PI3K δ isoform with minimal off-target effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea?
- Methodology : Multi-step synthesis involving coupling reactions between the pyrazolo[1,5-a]pyrimidine core and urea precursors. Key steps include:
- Preparation of the 2-methylpyrazolo[1,5-a]pyrimidin-6-yl intermediate via cyclization of aminopyrazole derivatives with β-ketoesters.
- Coupling with 3-methoxyphenyl isocyanate or carbamate under basic conditions (e.g., using triethylamine in anhydrous DMF) to form the urea linkage .
- Optimization : Reaction temperature (typically 60–80°C) and solvent selection (e.g., DCM or THF) are critical for yield improvement. Purification via column chromatography or recrystallization ensures >95% purity .
Q. How can researchers structurally characterize this compound and confirm its identity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the pyrazolo[1,5-a]pyrimidine ring and urea linkage. The methoxy group (~δ 3.8 ppm) and pyrimidine protons (~δ 8.5–9.0 ppm) are key diagnostic signals .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ for C₁₆H₁₆N₆O₂).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in the urea moiety .
Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?
- Experimental Models :
- Cell Viability Assays : Use cancer cell lines (e.g., HEPG2-1 liver carcinoma) with high DDR1 expression. Measure IC₅₀ values via MTT or resazurin assays after 48–72 hours of treatment .
- Invasion/Adhesion Assays : Transwell chambers with Matrigel to assess inhibition of cancer cell migration (e.g., IC₅₀ < 10 µM for potent derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Approach :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. Validate results across multiple labs.
- Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to confirm DDR1 inhibition (IC₅₀ ~6–7 nM) and exclude off-target effects on related kinases (e.g., DDR2, Bcr-Abl) .
- Structural Validation : Compare batch purity via HPLC and confirm compound stability under assay conditions .
Q. What strategies enhance target selectivity and pharmacokinetic properties for in vivo studies?
- Structure-Activity Relationship (SAR) :
- Urea Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to improve binding affinity to DDR1’s ATP pocket .
- Bioisosteric Replacement : Replace the methoxy group with morpholino or tetrahydropyranyl moieties to enhance solubility and oral bioavailability (e.g., achieving >50% bioavailability in rodent models) .
Q. How can researchers investigate antibacterial mechanisms beyond standard MIC assays?
- Advanced Methods :
- Biofilm Inhibition : Use crystal violet staining or confocal microscopy to quantify biofilm reduction in Gram-positive pathogens (e.g., S. aureus).
- Transcriptomic Analysis : RNA-seq to identify downregulated genes in bacterial membrane biosynthesis pathways (e.g., mprF, dltABCD) .
- Resistance Studies : Serial passage assays to monitor MIC changes over 20 generations, identifying potential resistance mutations .
Q. What in vivo models are appropriate for validating therapeutic potential?
- Cancer Models :
- Xenograft Studies : Implant DDR1-overexpressing tumors in nude mice. Administer compound orally (10–30 mg/kg/day) and monitor tumor volume vs. controls.
- Metastasis Models : Tail vein injection of cancer cells to assess lung colonization inhibition .
- Neuroprotection Models : Induce oxidative stress in SH-SY5Y cells or rodent brains (e.g., MPTP model) and measure neuronal survival via TUNEL staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
